molecular formula C11H15NO2S B1676386 Methiocarb CAS No. 2032-65-7

Methiocarb

Cat. No. B1676386
CAS RN: 2032-65-7
M. Wt: 225.31 g/mol
InChI Key: YFBPRJGDJKVWAH-UHFFFAOYSA-N
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Description

Methiocarb is a carbamate pesticide used as an insecticide, bird repellent, acaricide, and molluscicide since the 1960s . It has contact and stomach action on mites and neurotoxic effects on molluscs . Seeds treated with methiocarb also affect birds . Other names for methiocarb are mesurol and mercaptodimethur .


Synthesis Analysis

Methiocarb is synthesized by Bayer from 4-methylthio-3,5-xylenol and methyl isocyanate . The xylenol will act as the nucleophile in this reaction attacking the partially positively charged carbon in the isocyanate .


Molecular Structure Analysis

The molecular formula of Methiocarb is C11H15NO2S . Its average mass is 225.307 Da and its monoisotopic mass is 225.082352 Da .


Chemical Reactions Analysis

Methiocarb undergoes oxidative, reductive, and hydrolytic metabolism . The carbamate functional group in methiocarb can be cleaved by cholinesterase to result in the carbamate, which binds to the cholinesterase, and the aromatic alcohol .


Physical And Chemical Properties Analysis

Methiocarb appears as colourless crystals . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 310.7±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The flash point is 141.7±27.9 °C .

Scientific Research Applications

Environmental and Biological Impact

Methiocarb is recognized for its potential as an endocrine disruptor. Research has shown that low doses of methiocarb can significantly increase the expression of the estrogen receptor alpha in the testes of adult mice, although it does not affect sperm production and quality (Han et al., 2009). Furthermore, the substance has been linked to oxidative stress, indicated by increased lipid peroxidation and altered glutathione levels in rat tissues (Ozden & Alpertunga, 2010).

Agricultural Applications

Methiocarb serves a significant role in agriculture, particularly as a bird repellent to protect crops. For instance, it has been effectively used to deter blackbirds and crows from sprouting corn, demonstrating marked repellency and hence reducing crop damage (Stickley & Guarineo, 1972). Its utility extends to enhancing bird repellency through the addition of sensory cues, thereby providing an economical method for crop protection in various agricultural contexts (Bullard et al., 1983).

Ecotoxicological Assessments

Methiocarb's effects on wildlife have been scrutinized, with studies confirming its impact on the populations of non-target species like wood mice, influenced by the application season (Shore et al., 1997). Despite its benefits in crop protection, the need for careful management of its application to minimize ecological impact is emphasized.

Mechanisms of Action

On a molecular level, methiocarb has been studied for its oxidative damage and the protective effects of antioxidants. Research suggests that vitamin E and taurine can mitigate methiocarb-induced oxidative damage in rat tissues, pointing towards the complex interactions between pesticides and biological systems (Ozden et al., 2009).

Mitigation of Toxicity

Investigations into the degradation of methiocarb, such as through the electro-Fenton process, indicate the potential for reducing its toxicity in water, showcasing the intersection of environmental science and chemistry in addressing pesticide contamination (Souiad et al., 2020).

Safety And Hazards

Methiocarb is a skin irritant and a neurotoxin . Due to its toxicity, methiocarb approval as a plant protection product has been withdrawn by the EU effective 2020 .

Future Directions

The reconsideration of the approvals of active constituent methiocarb, registration of products containing methiocarb, and approvals of associated labels have been proposed . Due to its toxicity, alternatives to methiocarb are being sought .

properties

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)
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InChI Key

YFBPRJGDJKVWAH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC
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Molecular Formula

C11H15NO2S
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DSSTOX Substance ID

DTXSID3032626
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Molecular Weight

225.31 g/mol
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Physical Description

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Very high. (USCG, 1999)
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Solubility

200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27
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Density

greater than 1 (USCG, 1999)
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Vapor Pressure

0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015
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Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. /Carbamate insecticides/, The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively., The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling.
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Product Name

Methiocarb

Color/Form

Colorless crystals, White crystalline powder

CAS RN

2032-65-7
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Melting Point

243 °F (EPA, 1998), 119 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,880
Citations
JL Guarino - Proceedings of the 5th Vertebrate Pest …, 1972 - digitalcommons.unl.edu
… develop methiocarb as a broad spectrum avian repellent. The successful use of methiocarb for … Recent results obtained from spraying methiocarb on ripening rice in California, ripening …
Number of citations: 62 digitalcommons.unl.edu
E Tütüncü, E Yalçin, A Acar, K Yapar, K Çavuşoğlu - Cytologia, 2019 - jstage.jst.go.jp
… In Turkish agricultural fields the methiocarb molluscicide widely … the toxic effects of methiocarb to plants by Allium test. … in the methiocarb treated groups due to the dose of methiocarb. As …
Number of citations: 19 www.jstage.jst.go.jp
S Ozden, B Catalgol, S Gezginci-Oktayoglu… - Food and Chemical …, 2009 - Elsevier
… Methiocarb, is used worldwide in agriculture and health … investigate subacute effects of methiocarb on lipid peroxidation, … vitamin E and taurine on methiocarb-induced oxidative damage …
Number of citations: 87 www.sciencedirect.com
SE Jensen - Journal of economic entomology, 2000 - academic.oup.com
… esterase inhibitor, in the methiocarb bioassays partially suppressed … methiocarb selection on one of the populations. Assays of acetylcholinesterase sensitivity to inhibition by methiocarb…
Number of citations: 69 academic.oup.com
S Ozden, B Catalgol… - Toxicology and …, 2013 - journals.sagepub.com
Methiocarb (MC) is a widely used carbamate pesticide in agriculture and health programs. Although the main molecular mechanism of carbamate toxicity involves acetylcholinesterase …
Number of citations: 41 journals.sagepub.com
F Tian, Z Qiang, C Liu, T Zhang, B Dong - Chemosphere, 2010 - Elsevier
The kinetics and mechanism for methiocarb (MC) degradation by aqueous ClO 2 were investigated under simulated water treatment conditions. Experimental results indicate that the …
Number of citations: 46 www.sciencedirect.com
A Pesticides, VA Medicines - 2005 - Citeseer
… At present, products containing methiocarb are registered for the … There are three methiocarb containing products with a range of … Maximum Residue Limits for methiocarb were first …
Number of citations: 1 citeseerx.ist.psu.edu
A Placido, P Paíga, DH Lopes, M Correia… - Journal of agricultural …, 2013 - ACS Publications
… Banana samples treated with methiocarb were collected from an experimental field. The … levels were found for methiocarb sulfoxide and methiocarb. Methiocarb sulfone levels were …
Number of citations: 20 pubs.acs.org
DW Moulton - The Journal of Wildlife Management, 1979 - JSTOR
Methiocarb was applied twice to the Manomin treatment paddies … methiocarb. A 2nd experiment had 4 birds that had been conditioned to avoid unhulled wild rice soaked in methiocarb. …
Number of citations: 14 www.jstor.org
MM Rahman, AM Abd El-Aty, TW Na, JS Park… - … of Chromatography B, 2017 - Elsevier
… Therefore, the aim of this study was to develop a simultaneous analytical method for methiocarb and its metabolites, methiocarb sulfoxide and methiocarb sulfone, in five food products …
Number of citations: 14 www.sciencedirect.com

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